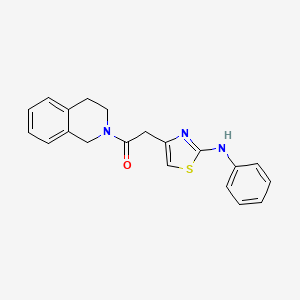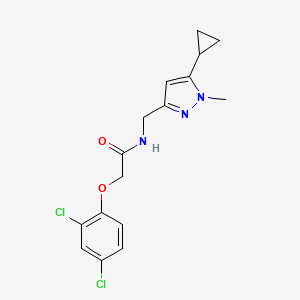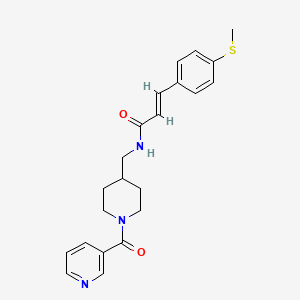
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone, also known as DIQTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of different contexts, including as a tool for studying biological processes and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Novel methods for synthesizing isoquinolinium derivatives, including the use of isoquinolinium perchlorates and isoquinolin-1-ones, have been developed. These compounds have potential applications in various chemical reactions and structural studies (Coşkun & Kızılkuşak, 2005).
Synthesis and characterization of dihydroisoquinolin-1-ylphosphonates using a CuI-catalyzed three-component tandem reaction. This synthesis method is significant for producing compounds with potential applications in materials science and pharmacology (Ye, Zhou, & Wu, 2009).
The synthesis of dihydroquinazolinone derivatives and their photophysical properties were studied. These compounds are relevant in the field of fluorescence and materials science, showcasing their potential applications in developing fluorescent materials (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Biological Activities and Applications
Research on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated significant psychotropic, anti-inflammatory, and cytotoxic activities. These findings suggest potential applications in the development of new therapeutic agents (Zablotskaya et al., 2013).
Studies on 3-heteroarylthioquinoline derivatives revealed their potent in vitro antituberculosis and cytotoxicity properties. Such compounds could be promising candidates for developing new antituberculosis agents (Chitra et al., 2011).
The synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and their vasodilatation activity were investigated, highlighting their potential application in cardiovascular research and therapeutics (Zhang San-qi, 2010).
Antibacterial activity studies of novel quinoxalin-4-one derivatives, which can be synthesized from compounds related to dihydroisoquinolin, suggest their application in developing new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).
Wirkmechanismus
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Isoquinolines, on the other hand, are known to interact with various targets including DNA, topoisomerases, and various enzymes .
Mode of action
The mode of action of “1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone” would depend on its specific targets. Thiazoles generally work by interfering with microbial protein synthesis, while isoquinolines often intercalate into DNA, disrupting its structure and function .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazoles and isoquinolines can affect a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
Thiazoles and isoquinolines generally have good bioavailability due to their lipophilic nature .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazoles and isoquinolines can have a wide range of effects, from antimicrobial to anticancer activities .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-11-10-15-6-4-5-7-16(15)13-23)12-18-14-25-20(22-18)21-17-8-2-1-3-9-17/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODPEDOTXLJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2513302.png)
![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)




![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)
![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2513317.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513318.png)